Cas no 2680714-75-2 (benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate)

Benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate is a carbamate derivative with a phenylhydroxymethyl substituent, exhibiting potential utility in organic synthesis and medicinal chemistry. Its structure combines a benzyl carbamate moiety with a hydroxyphenylmethyl group, offering versatility as an intermediate in the development of pharmacologically active compounds. The presence of both hydroxyl and carbamate functional groups enhances its reactivity, enabling selective modifications for targeted applications. This compound may serve as a precursor in the synthesis of enzyme inhibitors or receptor modulators due to its ability to interact with biological targets. Its stability under standard conditions makes it suitable for laboratory-scale and industrial applications requiring controlled functionalization.
benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate structure
2680714-75-2 structure
Product name:benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate
CAS No:2680714-75-2
MF:C22H21NO3
Molecular Weight:347.407046079636
CID:6503249
PubChem ID:165929426

benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • 2680714-75-2
    • benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate
    • EN300-28298138
    • インチ: 1S/C22H21NO3/c1-23(22(25)26-16-17-9-4-2-5-10-17)20-14-8-13-19(15-20)21(24)18-11-6-3-7-12-18/h2-15,21,24H,16H2,1H3
    • InChIKey: NRAOMNLRGDXVHZ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C1C=CC=C(C=1)N(C(=O)OCC1C=CC=CC=1)C

計算された属性

  • 精确分子量: 347.15214353g/mol
  • 同位素质量: 347.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 429
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 49.8Ų

benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28298138-1.0g
benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate
2680714-75-2 95.0%
1.0g
$1714.0 2025-03-19
Enamine
EN300-28298138-0.1g
benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate
2680714-75-2 95.0%
0.1g
$1508.0 2025-03-19
Enamine
EN300-28298138-10.0g
benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate
2680714-75-2 95.0%
10.0g
$7373.0 2025-03-19
Enamine
EN300-28298138-2.5g
benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate
2680714-75-2 95.0%
2.5g
$3362.0 2025-03-19
Enamine
EN300-28298138-5.0g
benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate
2680714-75-2 95.0%
5.0g
$4972.0 2025-03-19
Enamine
EN300-28298138-0.05g
benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate
2680714-75-2 95.0%
0.05g
$1440.0 2025-03-19
Enamine
EN300-28298138-0.25g
benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate
2680714-75-2 95.0%
0.25g
$1577.0 2025-03-19
Enamine
EN300-28298138-0.5g
benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate
2680714-75-2 95.0%
0.5g
$1646.0 2025-03-19

benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate 関連文献

benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamateに関する追加情報

Introduction to Benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate (CAS No. 2680714-75-2)

Benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate, a compound with the chemical identifier CAS No. 2680714-75-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its benzyl and phenyl substituents, contribute to its distinctive chemical properties and biological interactions.

The molecular structure of Benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate is characterized by a central carbamate group linked to a benzyl moiety and a phenyl ring substituted with a hydroxymethyl group. This arrangement imparts specific electronic and steric properties to the molecule, which are critical in determining its reactivity and interaction with biological targets. The presence of the hydroxymethyl group on the phenyl ring suggests potential for hydrogen bonding, a key interaction mode in many pharmacological processes.

In recent years, there has been growing interest in carbamate derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in various therapeutic areas, including neurodegenerative diseases, inflammation, and cancer. The structural motif of Benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate aligns well with these trends, making it a subject of considerable interest in medicinal chemistry research.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The benzyl and phenyl groups provide versatile platforms for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. This flexibility is particularly valuable in drug discovery programs where lead optimization is often required to achieve desired pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the importance of carbamates in modulating enzyme activity and receptor binding. For instance, modifications of the carbamate group can significantly influence the binding affinity and selectivity of a compound towards its target. The hydroxymethyl substituent in Benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate may play a crucial role in these interactions by participating in hydrogen bonding networks or affecting the conformational dynamics of the molecule.

The synthesis of Benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hydroxymethyl group into the phenyl ring is particularly challenging and often requires specialized synthetic methodologies. Advances in synthetic chemistry have enabled more efficient and scalable production processes for such complex molecules, making them more accessible for further research and development.

From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding the behavior of Benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate. These studies can provide insights into its binding mode with biological targets, predict metabolic pathways, and assess potential toxicity profiles. Such information is crucial for optimizing drug candidates and ensuring their safety and efficacy.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on carbamate chemistry. Benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate stands out as a promising candidate due to its unique structural features and potential biological activities. As research progresses, it is expected that this compound will play an increasingly important role in drug development efforts across various therapeutic areas.

In conclusion, Benzyl N-{3-[hydroxy(phenyl)methyl]phenyl}-N-methylcarbamate (CAS No. 2680714-75-2) represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with its potential biological activities, makes it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this are likely to remain at the forefront of drug discovery efforts.

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